Bienvenue dans la boutique en ligne BenchChem!

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitor

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone (CAS 610802-14-7) is a synthetic small molecule (C16H18N2O2, MW 270.33) belonging to the N-arylpiperazine class. It features a 1-naphthyloxy group linked to a piperazine ring via an ethanone bridge, a scaffold distinct from the more common 2-naphthyloxy isomers.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 610802-14-7
Cat. No. B2370198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone
CAS610802-14-7
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2
InChIKeyBUGOSOINZUJAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone (CAS 610802-14-7): A Specialized Naphthyloxy-Piperazine Research Intermediate


2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone (CAS 610802-14-7) is a synthetic small molecule (C16H18N2O2, MW 270.33) belonging to the N-arylpiperazine class . It features a 1-naphthyloxy group linked to a piperazine ring via an ethanone bridge, a scaffold distinct from the more common 2-naphthyloxy isomers . The compound is primarily listed as a research chemical or synthetic intermediate in vendor catalogs and screening databases, with limited but specific bioactivity annotations across targets including ion channels, lipoxygenases, and chemokine receptors [1]. Its unsubstituted piperazine nitrogen offers a versatile handle for further derivatization, positioning it as a potential starting point for medicinal chemistry optimization rather than a finalized probe or drug candidate . The scientific and industrial relevance of this specific compound is defined by its unique combined interaction profile, which is not recapitulated by closely related analogs, as detailed in the quantitative evidence below.

Why 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone Cannot Be Directly Substituted by Generic Naphthyl-Piperazine Analogs


Generic substitution within the naphthyl-piperazine chemical space fails because minor structural modifications lead to profoundly different, non-linear shifts in multi-target activity profiles. The compound 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone exhibits a unique combination of measurable interactions: partial to moderate antagonism at the human NaV 1.7 sodium channel (IC50 values ranging from 240 nM to 3.0 µM depending on channel state and assay format) [1], concurrent lack of significant inhibition of platelet 12-lipoxygenase at 30 µM , and preliminary pharmacological screening data suggesting potential CCR5 antagonism [2]. In contrast, the 2-naphthyloxy positional isomer (CAS 1135289-91-6) or N4-substituted piperazine variants—such as those with methylsulfonyl, chlorophenyl, or trifluoromethylbenzyl groups—introduce steric and electronic perturbations that radically alter target engagement, selectivity, and physicochemical properties. The quantitative binding and activity data presented in Section 3 demonstrate that the specific 1-naphthyloxy arrangement and the free secondary amine on the piperazine ring are not interchangeable features; they are critical determinants of the experimentally observed biological fingerprint.

Quantitative Differentiation Guide: 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone vs. Closest Structural Analogs


State-Dependent NaV 1.7 Antagonist Activity Profile vs. NaV 1.5 Selectivity Counter-Screen

The compound demonstrates differentiated antagonist activity at the human NaV 1.7 sodium channel, a key target in pain signaling. In a PatchXpress voltage clamp assay on HEK293 cells, it exhibited an IC50 of 240 nM against the partially inactivated state [1]. A manual whole-cell patch clamp assay confirmed activity in the same state with an IC50 of 800 nM, and notably, activity dropped significantly to an IC50 of 3,000 nM for the non-inactivated state, establishing a clear state-dependent profile [1]. In a counter-screen for off-target cardiac ion channel activity, the compound showed reduced potency against the human NaV 1.5 channel, with an IC50 of 1,260 nM (PatchXpress) and 1,500 nM (manual patch) for the partially inactivated state [1]. This contrasts with many non-selective sodium channel blockers and represents a measurable selectivity window between NaV 1.7 and NaV 1.5 of approximately 5.25-fold (based on the most sensitive assay configuration), a parameter absent in generic naphthyl-piperazine alternatives.

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitor

Negative 12-Lipoxygenase Activity as a Differentiating Selectivity Filter

In a single-concentration screening assay, the compound was tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM . The database record indicates a binary inhibition result of '1', suggesting a lack of significant inhibitory activity at this physiologically relevant concentration, though the exact percent inhibition is not reported . This negative or marginal 12-LOX activity is a critical differentiator from other compounds in the naphthyl-piperazine space that are known to inhibit lipoxygenase enzymes. For instance, certain piperazine derivatives with 2-naphthyloxy substitution or N4-substitutions have been associated with 5-LOX or 15-LOX inhibition, but here the specific 1-naphthyloxy configuration appears to decouple 12-LOX activity from other potential target engagements like NaV 1.7 or CCR5.

Enzyme Inhibition Inflammation Selectivity Screening

Predicted Physicochemical and Drug-Likeness Profile vs. N4-Substituted Analogs

The compound's calculated properties, including a molecular weight of 270.33 g/mol, an ALogP of 4.18, a polar surface area of 32.78 Ų, and a single hydrogen bond donor, place it in a favorable starting position for lead optimization within the Central Nervous System (CNS) drug-like space, although it slightly exceeds the optimal lipophilicity for oral CNS drugs . The free piperazine NH provides crucial synthetic flexibility for rapid parallel derivatization to modulate properties or add targeting moieties. In contrast, pre-substituted analogs such as 1-[4-(Methylsulfonyl)piperazino]-2-(2-naphthyloxy)-1-ethanone or 1-[4-(3-Chlorophenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone, while commercially available, are 'locked' into a specific property space and target profile. The unsubstituted compound offers higher 'exploratory value'—a procurement consideration for organizations performing structure-activity relationship (SAR) studies.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Early-Stage CCR5 Antagonism Annotation: A Differentiating Biological Indication

Preliminary pharmacological screening, as documented on a Semantic Scholar author profile, indicates that 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone exhibits activity as a CCR5 antagonist, suggesting potential utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While no explicit IC50 or Ki value is provided in the public snippet, the annotation of CCR5 antagonism is a specific biological tag that differentiates it from the majority of naphthyl-piperazine derivatives, which are more commonly associated with serotonin receptor (5-HT1A) or adrenergic receptor modulation. This activity, combined with its NaV 1.7 channel activity, suggests a polypharmacological profile that is not a generic feature of the chemical class.

Chemokine Receptor HIV Entry Inhibitor Anti-inflammatory

Optimal Application Scenarios for 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone Based on Quantitative Evidence


Starting Scaffold for Pain-Targeted Sodium Channel (NaV 1.7) Lead Optimization

The state-dependent NaV 1.7 antagonism (IC50 240 nM to 3.0 µM) with measurable selectivity over the cardiac NaV 1.5 channel (IC50 1.26 to 1.5 µM) positions this compound as a viable starting point for a medicinal chemistry campaign focused on peripheral pain [1]. Its free piperazine nitrogen allows for rapid analog synthesis to improve potency, selectivity, and pharmacokinetic properties. Procurement should be prioritized by research groups studying voltage-gated sodium channel pharmacology who require a well-characterized, albeit moderate-potency, starting point.

Multi-Target Probe for Investigating NaV 1.7/CCR5 Crosstalk in Inflammation

The combination of NaV 1.7 channel activity [1] and the reported preliminary CCR5 antagonism [2] suggests a unique polypharmacology profile. This compound can serve as a tool compound to study the intersection of sodium channel signaling and chemokine receptor pathways in inflammatory or neuro-inflammatory conditions. Its negative 12-LOX activity further simplifies the interpretation of cellular assay results by minimizing confounding effects from the arachidonic acid cascade. This specific biological fingerprint is not available from commercially available analogs.

Core Intermediate for the Synthesis of Diversified N4-Substituted Libraries

The unsubstituted piperazine motif makes this compound a strategic procurement choice for high-throughput parallel synthesis. It can be rapidly transformed into libraries of N4-alkylated, acylated, or sulfonylated derivatives to explore SAR across multiple biological targets . This 'platform' approach is more cost-effective and scientifically rigorous than purchasing pre-formed, individual, and structurally locked analogs, whose biological profiles cannot be easily modified post-purchase.

Quote Request

Request a Quote for 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.